Cas no 2171264-31-4 (4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid)

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid structure
2171264-31-4 structure
Product Name:4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid
Número CAS:2171264-31-4
MF:C28H32N2O5
Megavatios:476.564087867737
CID:6543822
PubChem ID:165467706
Update Time:2025-11-01

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid
    • 2171264-31-4
    • 4-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]bicyclo[2.2.2]octane-1-carboxylic acid
    • EN300-1576687
    • Renchi: 1S/C28H32N2O5/c1-18(16-24(31)30-28-13-10-27(11-14-28,12-15-28)25(32)33)29-26(34)35-17-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,18,23H,10-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)/t18-,27?,28?/m0/s1
    • Clave inchi: QDXXKTDUOKNARX-WBZDIBOQSA-N
    • Sonrisas: OC(C12CCC(CC1)(CC2)NC(C[C@H](C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)=O

Atributos calculados

  • Calidad precisa: 476.23112213g/mol
  • Masa isotópica única: 476.23112213g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 35
  • Cuenta de enlace giratorio: 8
  • Complejidad: 782
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.7
  • Superficie del Polo topológico: 105Ų

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid PrecioMás >>

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Información adicional sobre 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid

4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-3-carboxylic acid: A Novel Compound with Promising Applications in Biomedical Research

CAS No. 2171264-31-4 represents a unique chemical entity that has garnered significant attention in recent years due to its potential applications in pharmaceutical development and biotechnology. This compound, known as 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid, is characterized by its complex molecular structure, which includes a bicyclo[2.2.2]octane core, a fluorenyl group, and a butanamido functional group. The synthesis and characterization of this compound have been extensively studied in recent years, with researchers focusing on its potential as a scaffold for drug discovery and its unique physicochemical properties.

The bicyclo[2.2.2]octane core of this compound is particularly noteworthy, as it provides a rigid and conformationally constrained framework that can be modified to introduce various functional groups. This structural feature is critical for designing molecules with enhanced pharmacological activity and reduced metabolic degradation. The fluorenyl group, attached via a methoxycarbonyl linkage, further contributes to the compound's stability and solubility in aqueous environments, making it a promising candidate for drug delivery systems.

Recent studies have highlighted the importance of stereochemistry in the biological activity of this compound. The (3S) configuration at the third carbon of the butanamido chain is believed to play a critical role in its interaction with biological targets. This stereochemical specificity is a key factor in the compound's potential applications in the development of enantioselective drugs, which are increasingly being prioritized in modern pharmaceutical research.

The butanamido group in this compound is another critical component that contributes to its functional versatility. This group can be modified to incorporate various pharmacophores, allowing for the design of molecules with tailored biological activities. For example, researchers have demonstrated that the butanamido chain can be functionalized to enhance the compound's ability to bind to specific receptors or enzymes, thereby improving its therapeutic potential.

In the context of biomedical research, this compound has been explored for its potential applications in the treatment of neurodegenerative diseases and inflammatory conditions. Recent studies have shown that the compound's unique structure enables it to modulate signaling pathways associated with these diseases. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibited significant anti-inflammatory activity by inhibiting the NF-κB pathway, a key mediator of inflammatory responses.

Furthermore, the fluorenyl group in this compound has been shown to enhance its photophysical properties, making it a potential candidate for use in imaging technologies. Researchers have explored the use of this compound as a fluorescent probe for tracking cellular processes, leveraging its intrinsic fluorescence and photostability. This application highlights the compound's versatility beyond traditional pharmaceutical uses.

The synthesis of this compound involves a multi-step process that requires precise control of reaction conditions and stereochemical outcomes. One of the key challenges in its synthesis is the stereoselective formation of the (3S) configuration at the butanamido chain. Advanced methodologies, such as chiral catalysis and asymmetric synthesis, have been employed to achieve this stereochemical control, ensuring the production of the desired enantiomer with high purity.

Recent advancements in computational chemistry have also played a crucial role in the study of this compound. Molecular modeling and docking studies have been used to predict the compound's interactions with various biological targets. These computational tools have provided valuable insights into the compound's binding mechanisms and have guided the design of analogs with improved potency and selectivity.

The pharmacokinetic profile of this compound is another area of active research. Studies have shown that the compound exhibits favorable properties such as good solubility, low toxicity, and prolonged half-life, which are essential for its potential use in therapeutic applications. These properties make it a strong candidate for further preclinical and clinical development.

Additionally, the fluorenyl group in this compound has been investigated for its potential as a photosensitizer in photodynamic therapy (PDT). Researchers have demonstrated that the compound can generate reactive oxygen species (ROS) upon exposure to light, which can be used to target and destroy cancer cells. This application underscores the compound's potential in the field of photomedicine.

Despite its promising properties, the development of this compound as a therapeutic agent still faces several challenges. One of the key hurdles is the optimization of its bioavailability and target specificity. Further studies are needed to refine its chemical structure and improve its therapeutic index. Additionally, the compound's long-term safety profile must be thoroughly evaluated through extensive preclinical and clinical trials.

In conclusion, 4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.2octane-1-carboxylic acid represents a significant advancement in the field of biomedical research. Its unique molecular structure, combined with its potential applications in drug development and imaging technologies, positions it as a promising candidate for further investigation. As research in this area continues to evolve, it is anticipated that this compound will play an increasingly important role in the development of novel therapeutic strategies.

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